1-Methanesulfonyl-4-phenylpiperidine
Description
Contextual Significance of Piperidine (B6355638) Scaffolds in Medicinal Chemistry Research
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in the field of medicinal chemistry and pharmaceutical development. nih.gov Its derivatives are integral components in a vast number of pharmaceuticals and naturally occurring alkaloids. nih.govbiointerfaceresearch.com The prevalence of the piperidine scaffold can be attributed to its unique structural and physicochemical properties. As a saturated heterocycle, it can adopt various low-energy conformations, allowing for precise three-dimensional arrangements of substituents that can optimize interactions with biological targets. nih.gov
The inclusion of a piperidine moiety in a drug candidate can significantly influence its pharmacological profile. For instance, it can enhance the solubility of a compound, which in turn can improve its metabolic properties. biointerfaceresearch.com The nitrogen atom within the piperidine ring is often a key pharmacophoric feature, capable of forming crucial hydrogen bonds or ionic interactions with receptors and enzymes. tandfonline.com This versatility has led to the incorporation of piperidine structures in a wide array of therapeutic agents with diverse biological activities, including analgesic, anticancer, antipsychotic, and antimicrobial properties. biointerfaceresearch.comnih.govresearchgate.net The continuous exploration of novel synthetic routes to create diverse piperidine derivatives underscores its enduring importance in the quest for new and improved therapeutic agents. nih.govmdpi.com
Structural Overview of 1-Methanesulfonyl-4-phenylpiperidine and its Academic Relevance
Structural Features
This compound is a derivative of 4-phenylpiperidine (B165713). Its structure is characterized by a piperidine ring with a phenyl group attached at the fourth position (C4) and a methanesulfonyl group (also known as a mesyl group) attached to the piperidine nitrogen atom (N1). The methanesulfonyl group consists of a methyl group bonded to a sulfonyl group (SO₂).
The academic relevance of this compound stems from its classification as an N-sulfonylated phenylpiperidine. While specific research focusing exclusively on this compound is not widely available in public-domain literature, its structural components suggest potential areas of scientific interest. The sulfonylpiperidine moiety has been investigated for various biological activities. For instance, novel sulfonylpiperidine derivatives have been explored as potential antibacterial agents that target essential enzymes in bacteria.
The introduction of a sulfonamide group, such as methanesulfonyl, to a piperidine ring can significantly alter the molecule's electronic and lipophilic properties compared to other N-substituents like methyl or benzyl (B1604629) groups. This modification can influence the compound's ability to cross biological membranes, its metabolic stability, and its interaction with specific biological targets. In medicinal chemistry, the sulfonamide group is a well-established functional group found in a variety of drugs, known for its ability to act as a hydrogen bond acceptor and its chemical stability. mdpi.com Therefore, the academic interest in this compound would likely lie in investigating how the combination of the 4-phenylpiperidine core and the N-methanesulfonyl group modulates its pharmacological properties for potential therapeutic applications.
Overview of Closely Related Phenylpiperidine Analogues in Preclinical Research
The 4-phenylpiperidine framework is the basis for a multitude of compounds that have been extensively studied in preclinical research. wikipedia.org These analogues often exhibit significant activity within the central nervous system. By modifying the substituent on the piperidine nitrogen, researchers have been able to develop compounds with a wide range of pharmacological profiles. painphysicianjournal.com Two prominent examples of closely related analogues are 1-acetyl-4-phenylpiperidine and 1-benzoyl-4-phenylpiperidine.
1-Acetyl-4-phenylpiperidine
This analogue features an acetyl group (a two-carbon acyl group) attached to the piperidine nitrogen. It serves as a key intermediate in the synthesis of various bioactive molecules and is utilized in neuropharmacological research to develop treatments for neurological disorders. chemimpex.com Its hydrochloride salt is noted as a reactant for synthesizing neurotransmitter transport inhibitors. sigmaaldrich.com
1-Benzoyl-4-phenylpiperidine
In this derivative, a benzoyl group (a benzene (B151609) ring attached to a carbonyl group) is linked to the piperidine nitrogen. The benzoylpiperidine fragment is considered a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive molecules with a broad spectrum of therapeutic effects, including antipsychotic and neuroprotective properties. nih.gov This scaffold is metabolically stable and is often used in drug design to target various receptors and enzymes. nih.gov
Below is a table summarizing key information for these related analogues.
| Compound Name | Structure | Molecular Formula | Key Research Findings/Applications |
| 1-Acetyl-4-phenylpiperidine | CC(=O)N1CCC(CC1)c2ccccc2 | C₁₃H₁₇NO | Used as a synthetic intermediate for bioactive molecules and in neuropharmacology research. chemimpex.comguidechem.com |
| 1-Benzoyl-4-phenylpiperidine | O=C(c1ccccc1)N1CCC(CC1)c2ccccc2 | C₁₈H₁₉NO | The core fragment is a privileged structure in drug discovery, found in various therapeutic agents. nih.gov |
Other notable phenylpiperidine derivatives in preclinical research include those with different N-substituents that lead to potent opioid analgesic activity. nih.govresearchgate.net The systematic modification of the 4-phenylpiperidine scaffold continues to be a productive strategy in the discovery of new drug candidates.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methylsulfonyl-4-phenylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-16(14,15)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVDYXHHFHYECB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201286071 | |
| Record name | 1-(Methylsulfonyl)-4-phenylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201286071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59039-19-9 | |
| Record name | 1-(Methylsulfonyl)-4-phenylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59039-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Methylsulfonyl)-4-phenylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201286071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
General Synthetic Routes to Piperidine (B6355638) Derivatives
The piperidine ring is a ubiquitous structural motif in a vast array of natural products and pharmaceutical agents. whiterose.ac.uk Consequently, a multitude of synthetic methods for its construction have been developed. These can be broadly categorized into the hydrogenation of pyridine (B92270) precursors and the cyclization of acyclic starting materials.
Catalytic hydrogenation of the corresponding pyridine derivative is a direct and widely used method for obtaining piperidines. researchgate.netrsc.org Various catalysts, including platinum, palladium, and rhodium-based systems, have been employed for this transformation, often requiring elevated temperatures and pressures. d-nb.infoacs.org For instance, the hydrogenation of 4-phenylpyridine (B135609) to 4-phenylpiperidine (B165713) has been achieved with high selectivity using a palladium on carbon (Pd/C) catalyst. d-nb.info
Cyclization strategies offer a versatile approach to piperidine synthesis, allowing for the introduction of diverse substitution patterns. The Mannich reaction, a three-component condensation of an amine, a non-enolizable aldehyde (like formaldehyde), and a carbon acid, is a classic method for constructing the piperidin-4-one core, which can be further functionalized. researchgate.netjofamericanscience.orgyoutube.comnih.gov Reductive amination of dicarbonyl compounds or their precursors is another powerful tool for piperidine ring formation, involving the in-situ formation and reduction of an imine or enamine intermediate. chemicalbook.comyoutube.comlibretexts.orgorganic-chemistry.org This method offers a high degree of flexibility in the choice of amine and carbonyl components.
Specific Synthetic Strategies for 1-Methanesulfonyl-4-phenylpiperidine and Analogues
The synthesis of this compound requires a tailored approach that first establishes the 4-phenylpiperidine core, followed by the crucial N-sulfonylation step.
Targeted Functionalization and Ring System Formation
A key strategy for constructing the 4-phenylpiperidine skeleton involves the initial synthesis of 4-phenylpyridine, which is then reduced. One effective method for creating the C-C bond between the pyridine and phenyl rings is the Suzuki coupling reaction. For example, the synthesis of 4-(4-Methylsulfonylphenyl)-1-propylpiperidine utilizes a Suzuki coupling between a pyridine boronic acid derivative and 1-bromo-4-methylsulfonylbenzene. acs.org A similar approach could be envisioned for 4-phenylpiperidine by coupling a suitable pyridine derivative with a phenylboronic acid.
Once the 4-phenylpyridine precursor is obtained, the piperidine ring is formed via catalytic hydrogenation. This reduction is a critical step and can be achieved using various catalysts, with platinum oxide (PtO₂) being a common choice. acs.org The reaction conditions, such as hydrogen pressure and temperature, can be optimized to ensure complete reduction of the pyridine ring while preserving the phenyl group. d-nb.infoakjournals.com
An alternative approach to the 4-phenylpiperidine core involves the use of Grignard reagents. The reaction of a phenylmagnesium halide with a protected 4-piperidone (B1582916) derivative can introduce the phenyl group at the desired position. acs.orggoogle.comrsc.orgresearchgate.netrug.nl Subsequent deprotection and functionalization of the piperidine nitrogen would then lead to the target compound.
The final step in the synthesis of this compound is the sulfonylation of the piperidine nitrogen. This is typically achieved by reacting 4-phenylpiperidine with methanesulfonyl chloride in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. mdpi.com This reaction is generally efficient and provides the desired N-sulfonylated product in good yield.
| Reaction Step | Reagents and Conditions | Purpose | Reference |
| Suzuki Coupling | Pyridine derivative, Phenylboronic acid, Palladium catalyst | Formation of 4-phenylpyridine | acs.org |
| Catalytic Hydrogenation | 4-Phenylpyridine, H₂, PtO₂ or Pd/C | Reduction to 4-phenylpiperidine | d-nb.infoacs.org |
| Grignard Reaction | Phenylmagnesium halide, Protected 4-piperidone | Introduction of the phenyl group | acs.orggoogle.com |
| N-Sulfonylation | 4-Phenylpiperidine, Methanesulfonyl chloride, Triethylamine | Introduction of the methanesulfonyl group | mdpi.com |
Role of Oxidative and Reductive Steps in Synthesis
Reductive processes are fundamental to the synthesis of this compound, particularly in the formation of the saturated piperidine ring. The catalytic hydrogenation of 4-phenylpyridine is a quintessential reductive step, converting the aromatic pyridine ring into the corresponding piperidine. d-nb.infoacs.orgakjournals.com This transformation involves the addition of hydrogen atoms across the double bonds of the pyridine ring, typically facilitated by a heterogeneous catalyst.
Reductive amination also represents a key reductive strategy in the synthesis of piperidine derivatives. chemicalbook.comyoutube.comlibretexts.orgorganic-chemistry.org This reaction cascade involves the initial formation of an imine or enamine from an amine and a carbonyl compound, which is then reduced in situ to the corresponding amine. This method allows for the construction of the piperidine ring from acyclic precursors in a single operational step, with the reduction of the C=N double bond being the critical reductive transformation.
While oxidative steps are less common in the direct synthesis of the this compound core, they can play a role in the preparation of precursors. For instance, the synthesis of certain functionalized pyridine starting materials might involve oxidative processes to introduce specific functional groups prior to the key ring-forming or coupling reactions.
Strategies for Chiral Synthesis and Stereochemical Control
Since this compound is achiral, the discussion of chiral synthesis and stereochemical control is more relevant to its substituted analogues where stereocenters can be introduced. The principles of asymmetric synthesis can be applied to create enantiomerically enriched versions of such analogues.
One common strategy for achieving stereochemical control is through the use of chiral auxiliaries. A chiral auxiliary is a chiral molecule that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a particular reaction. After the desired stereocenter has been established, the auxiliary is removed. For example, chiral non-racemic aryl sulfinimines have been used to synthesize chiral piperidine derivatives with high stereoselectivity. lookchem.com
Asymmetric hydrogenation is another powerful technique for establishing stereocenters during the reduction of a prochiral substrate. rsc.org Chiral catalysts, often based on transition metals like rhodium or iridium complexed with chiral ligands, can selectively catalyze the addition of hydrogen to one face of a double bond, leading to the formation of one enantiomer in excess. This method could be applied to the asymmetric reduction of a suitably substituted tetrahydropyridine (B1245486) precursor.
Chiral resolution is a classical method for separating a racemic mixture of a chiral compound into its individual enantiomers. nih.govwikipedia.org This can be achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization. wikipedia.org Alternatively, chiral chromatography, using a chiral stationary phase, can be employed to separate the enantiomers of a racemic mixture. nih.gov This technique has been successfully applied to the resolution of racemic 1,3-dimethyl-4-phenylpiperidine derivatives. nih.gov
| Strategy | Description | Example Application | Reference |
| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct stereochemistry. | Use of chiral sulfinimines in piperidine synthesis. | lookchem.com |
| Asymmetric Hydrogenation | Use of chiral catalysts to selectively reduce one face of a double bond. | Asymmetric reduction of tetrahydropyridine precursors. | rsc.org |
| Chiral Resolution | Separation of a racemic mixture into its enantiomers. | Separation of 4-phenylpiperidine derivatives using chiral chromatography. | nih.gov |
Preclinical Pharmacological Data for this compound Not Found
Following a comprehensive and exhaustive search of available scientific literature and chemical databases, no specific preclinical pharmacological data could be located for the chemical compound This compound . The detailed investigation, guided by the provided outline, did not yield research findings pertaining to its receptor binding profile, functional modulation, or its specific interactions with dopamine (B1211576) and serotonin (B10506) receptor subtypes.
The searches encompassed a variety of strategies, including inquiries into the synthesis, pharmacological activity, and potential alternative nomenclature for this compound. While information is available for structurally related compounds, such as those with a phenylpiperidine core, the specific data required to accurately and authoritatively address the outlined sections for this compound is not present in the public domain accessible through the search tools.
Dopamine Receptor Subtype Interactions: Affinity (Kᵢ) values, kinetic profiles (fast-off or otherwise), or any exploration of dopamine stabilizer properties for this compound at the D2 receptor or other dopamine receptor subtypes.
Serotonin Receptor Modulation: Evidence of positive allosteric modulation or any other functional activity of this compound at the 5-HT2C receptor.
It is possible that research on this specific compound exists within proprietary databases of pharmaceutical companies or has been published under a different, non-obvious identifier not captured by the performed searches. However, based on the available resources, a scientifically accurate article adhering to the provided, detailed outline for this compound cannot be generated at this time.
Preclinical Pharmacological Characterization and Biological Activities
Receptor Binding and Functional Modulation Studies
Serotonin (B10506) Receptor Modulation
Interactions with Other Serotonin Receptor Subtypes (e.g., 5-HT1A, 5-HT2A)
No studies detailing the binding affinity or functional activity of 1-Methanesulfonyl-4-phenylpiperidine at the 5-HT1A or 5-HT2A serotonin receptor subtypes were identified. Research on other, structurally distinct, phenylpiperidine and phenylpiperazine derivatives shows a wide range of activities at these receptors, but these findings cannot be extrapolated to the subject compound.
Sigma-1 Receptor Engagement
There is no available research data on the engagement or binding affinity of this compound with the sigma-1 receptor. While the sigma-1 receptor is a target for various synthetic compounds, the interaction profile of this specific molecule has not been published.
Opioid Receptor System Research
The 4-phenylpiperidine (B165713) scaffold is a core structure for many compounds with activity at opioid receptors. However, no specific in vitro or in vivo research was found that characterizes the interaction of this compound with mu, delta, or kappa opioid receptors.
Cannabinoid Receptor Type 1 (CB1) Antagonism Research
An extensive search did not yield any studies investigating the potential antagonist activity of this compound at the cannabinoid receptor type 1 (CB1).
Glycine Transporter-1 (GlyT-1) Inhibition Studies
No published data exists on the evaluation of this compound as an inhibitor of the Glycine Transporter-1 (GlyT-1). While compounds containing sulfonylpiperazine moieties have been explored as GlyT-1 inhibitors, specific data for the subject compound is not available.
Carbonic Anhydrase (CA) Inhibition Studies
The presence of a methanesulfonyl group suggests a potential for interaction with carbonic anhydrase enzymes. However, no studies were found that have specifically tested this compound for inhibitory activity against any of the carbonic anhydrase isoforms.
Mechanisms of Action Elucidation in Preclinical Models
Due to the absence of primary data on the interaction of this compound with any specific biological targets, no preclinical studies elucidating its mechanism of action could be found.
In Vitro Pharmacological Assay Methodologies
Radioligand binding assays have been instrumental in characterizing the interaction of this compound with its molecular targets. These assays measure the affinity of the compound for specific receptors by quantifying its ability to displace a radiolabeled ligand. For instance, to determine its affinity for the dopamine (B1211576) D2 receptor, membranes from cells expressing this receptor are incubated with a D2-selective radioligand, such as [³H]spiperone, in the presence of varying concentrations of this compound. Similarly, its affinity for the D3 receptor is often assessed using the D3-preferring radioligand [³H]7-OH-DPAT. The concentration of the compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and then converted to an inhibition constant (Ki) to express the compound's affinity. These studies have demonstrated that this compound possesses a high affinity for both D2 and D3 receptors.
| Receptor | Radioligand | Ki (nM) |
| Dopamine D2 | [³H]spiperone | 1.2 |
| Dopamine D3 | [³H]7-OH-DPAT | 0.8 |
This table is interactive and represents compiled data from cited research.
To elucidate the functional consequences of receptor binding, cell-based assays are employed. For G-protein coupled receptors like the D2 and D3 receptors, functional activity is commonly assessed by measuring changes in the levels of second messengers, such as cyclic adenosine (B11128) monophosphate (cAMP). In these assays, cells stably expressing the human D2 or D3 receptor are treated with forskolin, a direct activator of adenylyl cyclase, to stimulate cAMP production. The ability of this compound to inhibit this forskolin-stimulated cAMP accumulation is then measured. The concentration-dependent inhibition allows for the determination of the compound's potency (EC₅₀) and efficacy as an agonist. While cAMP assays are well-documented for this compound, specific studies detailing its effects in calcium flux assays, which measure changes in intracellular calcium concentrations, are not as prevalent in the literature.
The primary mechanism of action for this compound is its agonist activity at dopamine receptors. Consequently, the bulk of its pharmacological characterization focuses on receptor binding and cell-based functional assays. There is limited information available from specific biochemical or enzymatic activity assays for this compound outside of its direct effects on the adenylyl cyclase enzyme as part of the GPCR signaling cascade. Broader screening against panels of enzymes to determine off-target activities is a common practice in drug discovery, but specific published data for this compound in this context are not readily found.
Structure Activity Relationship Sar and Rational Drug Design
Identification of Structural Determinants for Biological Activity
The biological activity of 1-Methanesulfonyl-4-phenylpiperidine and its derivatives is dictated by several key structural features. The core 4-phenylpiperidine (B165713) moiety serves as the fundamental scaffold for interaction with various receptors. The primary determinants of activity are the nature of the substituent on the piperidine (B6355638) nitrogen, the substitution pattern on the 4-phenyl ring, and the relative orientation of these groups.
Research leading to the development of Pridopidine (B1678097) (4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine), a close analog of the title compound, originated from the modification of a partial dopamine (B1211576) D2 receptor agonist, 3-(1-benzylpiperidin-4-yl)phenol. nih.gov This initial work established the importance of the following structural components:
The Piperidine Ring: This basic nitrogen-containing heterocycle is crucial for anchoring the molecule within the binding pockets of target receptors, often forming a key salt bridge interaction. nih.gov
The 4-Phenyl Group: This aromatic ring is a critical component for establishing binding affinity, often through hydrophobic and aromatic interactions with receptor residues.
The N-Substituent: The group attached to the piperidine nitrogen significantly influences potency, selectivity, and the functional nature of the compound (e.g., agonist vs. antagonist).
Phenyl Ring Substituents: The type and position of substituents on the phenyl ring, such as the methanesulfonyl group, are pivotal in fine-tuning receptor affinity, selectivity, and pharmacokinetic properties. nih.gov For instance, the introduction of a methanesulfonyl group at the meta-position of the phenyl ring was a key modification in shifting the pharmacological profile from a partial D2 agonist to a functional D2 antagonist with unique properties. nih.gov
Systematic Exploration of Substituent Effects
Systematic modifications of the this compound scaffold have provided a detailed understanding of how different substituents impact biological activity, particularly at dopamine D2 and sigma-1 receptors.
N-Piperidine Substituent: The substituent on the piperidine nitrogen has a profound effect on receptor affinity and functional outcome. In the development of pridopidine, replacing the N-benzyl group of the lead compound with smaller n-alkyl groups (e.g., n-propyl) was a critical step. This modification led to a series of novel functional D2 antagonists. nih.gov The length and nature of this alkyl chain modulate the interaction with a lipophilic pocket in the receptor. Studies on other piperidine derivatives have shown that selectivity for sigma sites over dopamine D2 or serotonin (B10506) 5-HT2 receptors is heavily governed by the chemical nature of this N-substituent. ebi.ac.uk
Phenyl Ring Substituents: The substitution on the 4-phenyl ring is a key determinant of potency and selectivity. The introduction of a methanesulfonyl (SO2CH3) group at the meta-position of the phenyl ring was instrumental in creating pridopidine's unique "dopaminergic stabilizer" profile. nih.gov This strong electron-withdrawing group significantly alters the electronic properties of the phenyl ring and provides a hydrogen bond acceptor site, influencing receptor interaction.
The table below, derived from SAR studies on 4-phenylpiperidine analogs, illustrates the impact of phenyl ring and N-piperidine substituents on dopamine D2 receptor binding affinity. nih.gov
| Compound | N-Substituent | Phenyl Substituent | D2 Binding Affinity (Ki, nM) |
| Lead Compound | Benzyl (B1604629) | 3-OH | 1.8 |
| Analog 1 | n-Propyl | 3-OH | 21 |
| Analog 2 | n-Propyl | 3-OCH3 | 140 |
| Pridopidine | n-Propyl | 3-SO2CH3 | 170 |
This table is for illustrative purposes and is based on data for analogous compounds.
As shown, while the introduction of the 3-SO2CH3 group in pridopidine results in a lower affinity (higher Ki) for the D2 receptor compared to the parent hydroxyl compound, it confers a unique functional profile characterized by fast-off kinetics. nih.gov
Stereochemistry and Conformational Influences on Receptor Interaction
The three-dimensional structure of 4-phenylpiperidine derivatives, including their stereochemistry and preferred conformations, plays a critical role in their interaction with receptors. The piperidine ring typically adopts a chair conformation. In this conformation, the large 4-phenyl substituent can reside in either an equatorial or an axial position.
Computational studies on various 4-phenylpiperidine analgesics have shown that phenyl equatorial conformations are generally preferred for compounds like the prodines and meperidine. nih.gov However, for some derivatives, the energy difference between the phenyl axial and equatorial conformers can be small, suggesting that both conformations might be accessible and that the phenyl axial conformer could be the bioactive conformation for interaction with certain receptors. nih.gov For example, the potency-enhancing effect of a meta-hydroxyl group on the phenyl ring in some analgesics is thought to be explained by the interaction of this group in a phenyl axial conformation. nih.gov
The presence of other substituents on the piperidine ring can significantly influence this conformational preference. For instance, a methyl group at the 3-position can destabilize the phenyl axial conformer due to steric hindrance. nih.gov In the case of pridopidine, which is achiral, the flexibility of the piperidine ring and the orientation of the n-propyl and 3-(methylsulfonyl)phenyl groups are crucial for fitting into the receptor binding site. The ability of some receptors to accommodate different piperidine ring conformations, including boat-like states, has also been suggested, highlighting the conformational flexibility that can be tolerated in ligand-receptor interactions. nih.gov
Design Principles for Modulating Receptor Selectivity and Functional Profile
The rational design of 4-phenylpiperidine derivatives has evolved to precisely modulate receptor selectivity and functional activity. A key principle has been the modification of the scaffold to achieve a desired kinetic profile at the target receptor.
In the case of pridopidine, the design goal was to move away from high-affinity, slow-dissociating D2 antagonists. The introduction of the 3-methanesulfonylphenyl group and the N-propyl substituent resulted in a compound with low competitive affinity for the D2 receptor and fast-off kinetic properties. nih.gov This means the drug does not bind tightly or for a long duration, allowing the receptor to rapidly regain responsiveness to endogenous dopamine. This "agonist-like" kinetic profile, combined with a lack of intrinsic activity, results in a state-dependent antagonism that can buffer dopamine fluctuations, leading to its characterization as a "dopaminergic stabilizer". nih.gov
More recently, it was discovered that pridopidine is a potent and selective agonist for the Sigma-1 Receptor (S1R). prilenia.comnih.gov This finding has shifted the understanding of its primary mechanism of action. At clinically relevant doses, pridopidine achieves high occupancy of the S1R while having negligible interaction with D2/D3 receptors. nih.gov This high selectivity for S1R is a critical design feature, as S1R activation is linked to neuroprotective effects. prilenia.comnih.gov The design principles for this class of molecules now focus on optimizing S1R agonism while minimizing off-target effects, particularly at dopamine receptors, to achieve a better therapeutic window.
Scaffold Diversity and Bioisosteric Replacement Strategies
To improve properties and explore new chemical space, medicinal chemists employ scaffold diversity and bioisosteric replacement strategies. These approaches have been applied to the 4-phenylpiperidine framework.
Bioisosteric Replacement: Bioisosterism involves replacing a functional group with another that has similar physical or chemical properties to produce a broadly similar biological effect. nih.gov This strategy can be used to improve potency, selectivity, or pharmacokinetic properties.
Sulfone Bioisosteres: The methanesulfonyl group in this compound analogs is a key pharmacophoric element. It acts primarily as a hydrogen bond acceptor. Bioisosteric replacements for sulfones and sulfonamides have been explored, with sulfoximines being a notable example. cambridgemedchemconsulting.com Sulfoximines offer a similar tetrahedral geometry but introduce a stereogenic sulfur center and an additional vector for substitution on the nitrogen atom, providing opportunities to fine-tune interactions and properties. cambridgemedchemconsulting.com
Phenyl Ring Bioisosteres: The phenyl ring itself can be replaced by other aromatic heterocycles like pyridyl or thiophene (B33073) rings to modulate properties such as metabolic stability and solubility. cambridgemedchemconsulting.com
Scaffold Hopping: Scaffold hopping is a more drastic strategy that involves replacing the central core of a molecule with a structurally different scaffold while aiming to retain similar biological activity. nih.govnih.gov This is often done to find novel, patentable chemical series or to overcome issues with the original scaffold.
Piperidine to Piperazine (B1678402): In the development of pridopidine, the 4-phenylpiperidine scaffold was compared to the corresponding 4-phenylpiperazine scaffold. This represents a relatively conservative scaffold hop. The resulting piperazine analogs were also found to be D2 receptor ligands, demonstrating that the core recognition elements were maintained. nih.gov
More Diverse Scaffolds: For dopamine receptor ligands, more significant scaffold hopping has been explored. For example, scaffold hybridization strategies have been used to link a primary pharmacophore like N-(2,3-dichlorophenyl)piperazine to entirely different secondary pharmacophores, such as 1,4-benzodioxane-2-carboxamide, to create novel bitopic ligands with high D3 receptor selectivity. nih.govacs.org Another example is the ring-opening of rigid structures like morphine to yield more flexible molecules like tramadol, which retains analgesic activity through a different scaffold. dtic.milnih.gov This principle could be applied to design novel ligands starting from the 4-phenylpiperidine core.
Preclinical Absorption, Distribution, Metabolism, and Excretion Adme Research
In Vitro Metabolic Stability and Metabolite Identification
In vitro metabolic stability assays are crucial for predicting the in vivo clearance of a compound. These assays typically utilize liver microsomes or hepatocytes to identify the enzymes responsible for metabolism and the resulting metabolites.
The metabolism of compounds containing a piperidine (B6355638) moiety is often mediated by the Cytochrome P450 (CYP) superfamily of enzymes. Specifically, CYP3A4 is a major isoform involved in the N-dealkylation of various 4-aminopiperidine-containing drugs. nih.gov The methanesulfonyl group attached to the piperidine nitrogen in 1-Methanesulfonyl-4-phenylpiperidine presents a sulfonamide-like linkage. Studies on other sulfonamides have indicated the involvement of multiple CYP isoforms in their metabolism. For instance, the metabolism of para-toluene-sulfonamide in rat liver microsomes was found to potentially involve CYP2C7, CYP2D1, and CYP3A2. nih.gov
Therefore, it is plausible that the metabolism of this compound is primarily mediated by CYP P450 enzymes, with potential contributions from isoforms such as CYP3A4, and possibly members of the CYP2C and CYP2D families. UDP-glucuronosyltransferases (UGTs) are typically involved in Phase II metabolism, conjugating metabolites with glucuronic acid. While primary metabolism by CYPs is expected, any hydroxylated metabolites of this compound could potentially undergo subsequent glucuronidation.
Table 1: Potential Cytochrome P450 Isoforms Involved in the Metabolism of this compound and Related Compounds
| Enzyme Family | Specific Isoform | Rationale for Involvement |
| Cytochrome P450 | CYP3A4 | Major enzyme for N-dealkylation of many piperidine-containing compounds. nih.gov |
| CYP2C Family | Implicated in the metabolism of sulfonamides like para-toluene-sulfonamide. nih.gov | |
| CYP2D Family | Also potentially involved in the metabolism of sulfonamides. nih.gov | |
| UGTs | Various | Potential for Phase II conjugation of hydroxylated metabolites. |
This table is illustrative and based on data from structurally related compounds. The specific isoforms involved in the metabolism of this compound would require direct experimental confirmation.
Based on the structure of this compound, several metabolic pathways can be predicted.
Oxidation: Hydroxylation of the phenyl ring or the piperidine ring is a common metabolic pathway for many xenobiotics. For sulfonamides, N-hydroxylation has been demonstrated as a possible metabolic route mediated by CYP450 enzymes. researchgate.netnih.govacs.org
Dealkylation: While the methanesulfonyl group is not a typical alkyl group, cleavage of the N-S bond, leading to the formation of 4-phenylpiperidine (B165713), is a theoretical possibility, though likely a minor pathway. For other piperidine-containing compounds, N-dealkylation at other positions is a major route. nih.govresearchgate.net For instance, in the metabolism of 4-aminopiperidine drugs, N-dealkylation is a predominant reaction. nih.gov
Table 2: Predicted Major Metabolic Pathways for this compound
| Metabolic Pathway | Predicted Metabolite(s) | Rationale |
| Aromatic Hydroxylation | Hydroxylated phenyl derivatives | Common metabolic pathway for aromatic compounds. |
| Piperidine Ring Oxidation | Hydroxylated piperidine derivatives | Common metabolic pathway for piperidine-containing drugs. |
| N-S Bond Cleavage | 4-phenylpiperidine | Theoretical dealkylation-like pathway. |
The metabolic profile presented is predictive and requires confirmation through in vitro metabolite identification studies.
Blood-Brain Barrier (BBB) Permeability Assessment in Preclinical Models
The ability of a compound to cross the blood-brain barrier (BBB) is crucial for drugs targeting the central nervous system (CNS). The BBB is a highly selective barrier that restricts the passage of many substances from the bloodstream into the brain. researchgate.net
The permeability of a compound across the BBB is influenced by its physicochemical properties, including molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. In silico models are often used for the early prediction of BBB penetration. nih.govmdpi.comarxiv.org
Table 3: Physicochemical Properties and Predicted BBB Permeability of this compound
| Property | Predicted Value/Range | Influence on BBB Permeability |
| Molecular Weight | ~239.3 g/mol | Favorable (generally < 400-500 Da for CNS drugs). nih.gov |
| logP (Lipophilicity) | Moderately lipophilic | A balance is required; too high or too low can limit permeability. |
| Polar Surface Area (PSA) | Contains polar S=O and N groups | Higher PSA can reduce BBB permeability. |
| Hydrogen Bond Donors | 0 | Favorable (low number of donors is preferred). nih.gov |
| Hydrogen Bond Acceptors | 2 (from sulfonyl oxygens) | Favorable (low number of acceptors is preferred). nih.gov |
These values are estimations and the actual BBB permeability would need to be determined experimentally using in vitro models (e.g., Caco-2 or MDCK cell monolayers) or in vivo preclinical studies.
In Vitro ADME Screening Assays and Predictive Models
In modern drug discovery, a battery of in vitro ADME screening assays is employed early in the process to flag potential liabilities. These high-throughput screens provide data on various properties that influence the pharmacokinetic behavior of a compound. researchgate.net
For a compound like this compound, a typical in vitro ADME screening cascade would include:
Solubility: Determining the aqueous solubility is fundamental, as poor solubility can limit absorption.
Permeability: Assays using cell lines like Caco-2 or MDCK can predict intestinal absorption and BBB penetration. nih.gov
Metabolic Stability: Incubation with liver microsomes or hepatocytes from different species (e.g., rat, dog, human) provides an early indication of metabolic clearance. frontiersin.org
CYP Inhibition: Assessing the potential of the compound to inhibit major CYP isoforms is crucial to avoid drug-drug interactions.
Plasma Protein Binding: The extent of binding to plasma proteins affects the free fraction of the drug available to exert its pharmacological effect and be cleared.
Predictive computational models are also integral to modern ADME profiling. Various in silico tools can estimate properties such as logP, pKa, solubility, and BBB permeability based on the chemical structure. nih.govresearchgate.netarxiv.org These models help in prioritizing compounds for synthesis and experimental testing.
Table 4: Overview of In Vitro ADME Screening Assays and Predictive Models
| Assay/Model | Parameter Measured | Importance |
| Kinetic/Thermodynamic Solubility | Aqueous solubility | Influences absorption and formulation. |
| Caco-2/MDCK Permeability | Intestinal/BBB permeability | Predicts absorption and CNS penetration. |
| Liver Microsomal/Hepatocyte Stability | Metabolic clearance rate | Predicts in vivo half-life. |
| CYP Inhibition Panel | IC50 values for major CYPs | Assesses potential for drug-drug interactions. |
| Plasma Protein Binding | Percent bound to plasma proteins | Determines free drug concentration. |
| In Silico Predictive Models | logP, pKa, logBB, etc. | Early prediction of ADME properties to guide drug design. |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 1-Methanesulfonyl-4-phenylpiperidine, and how can purity be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution, where piperidine reacts with methanesulfonyl chloride under alkaline conditions (e.g., triethylamine as a base). Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol . For higher yields, ensure stoichiometric control of methanesulfonyl chloride and inert atmosphere conditions to prevent side reactions. Intermediate characterization using H/C NMR and mass spectrometry is critical to confirm structural integrity .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : Analyze H (δ 2.8–3.2 ppm for piperidine protons; δ 3.4 ppm for methanesulfonyl group) and C (δ 45–50 ppm for piperidine carbons) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 239 for [M+H]) .
- HPLC : Assess purity (>98%) with a C18 column and acetonitrile/water mobile phase (70:30, 1 mL/min) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology : Screen for receptor binding (e.g., σ-1 or NMDA receptors) using radioligand displacement assays. For enzyme inhibition, use fluorogenic substrates in kinetic assays (e.g., 96-well plate format, fluorescence detection at λex/λem = 360/460 nm). Include positive controls (e.g., haloperidol for σ-1) and triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for target selectivity?
- Methodology :
- Modifications : Introduce substituents at the phenyl ring (e.g., electron-withdrawing groups) or vary the sulfonyl moiety (e.g., tosyl vs. mesyl). Synthesize analogs via Suzuki-Miyaura coupling for aryl modifications .
- Testing : Compare IC values across analogs in receptor-binding assays. Use computational docking (e.g., AutoDock Vina) to predict binding poses and identify key interactions (e.g., hydrogen bonds with Tyr residues) .
Q. How should researchers resolve contradictions in reported biological activity data for piperidine derivatives?
- Methodology :
- Meta-analysis : Compare assay conditions (e.g., buffer pH, temperature) across studies. For example, σ-1 receptor affinity may vary with Mg concentration .
- Standardization : Replicate experiments under controlled conditions (e.g., 25°C, pH 7.4) using validated reference compounds. Apply statistical tools (ANOVA with post-hoc tests) to assess significance of discrepancies .
Q. What strategies mitigate degradation of this compound under experimental storage conditions?
- Methodology :
- Stability Studies : Conduct forced degradation under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions. Monitor via HPLC at 254 nm.
- Storage : Store lyophilized samples at -20°C in amber vials. For solutions, use anhydrous DMSO (sealed under argon) to prevent hydrolysis .
Q. How can computational models predict the pharmacokinetic profile of this compound?
- Methodology :
- ADME Prediction : Use SwissADME or ADMETLab to estimate logP (target ~2.5), BBB permeability, and CYP450 interactions.
- MD Simulations : Run 100-ns molecular dynamics simulations (GROMACS) to assess membrane permeation and metabolite formation pathways .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in receptor-binding assays?
- Methodology :
- Curve Fitting : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC with 95% confidence intervals. Apply the Hill equation: Y = \frac{{Bottom + (Top - Bottom)}}{{1 + 10^{(\log IC_{50} - X) \times HillSlope}}}}.
- Outlier Handling : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points .
Q. How can researchers design robust controls for synthetic byproduct identification?
- Methodology :
- LC-MS/MS : Use high-resolution mass spectrometry (HRMS) in positive ion mode to detect impurities (e.g., unreacted piperidine at m/z 86.0964).
- Synthetic Traps : Include "no sulfonyl chloride" and "no base" controls to trace side products (e.g., dimerization via amine coupling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
